Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a tert-butyl group attached to a tetrahydropyridazine ring, which is further modified by a carboxylate group and a hydrochloride moiety. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride typically involves the following steps:
Formation of Tetrahydropyridazine Ring: The tetrahydropyridazine ring can be synthesized through a cyclization reaction of appropriate precursors, such as amino acids or their derivatives.
Introduction of Carboxylate Group: The carboxylate group is introduced by reacting the tetrahydropyridazine ring with a carboxylic acid or its derivatives under suitable reaction conditions, such as heating and the presence of a catalyst.
Tert-Butylation: The tert-butyl group is introduced by reacting the carboxylate group with tert-butanol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The hydrochloride salt is formed by treating the tert-butyl ester with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.
Substitution: Substitution reactions can occur at various positions on the tetrahydropyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of corresponding ketones or aldehydes.
Reduction Products: Reduction can yield alcohols or other reduced derivatives.
Substitution Products: Substitution reactions can produce a variety of substituted tetrahydropyridazines.
Scientific Research Applications
Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of pharmaceuticals and as a reference standard in drug testing.
Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride: This compound differs in the presence of an amino group instead of a carboxylate group.
Tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate: This compound has a vinyl group instead of a carboxylate group.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
tert-butyl 3,6-dihydro-1H-pyridazine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10-11;/h4-5,10H,6-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPOCXMDVPXCDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.